molecular formula C2H3ClN2O2 B8087616 Ethanimidoyl chloride, N-hydroxy-2-(hydroxyimino)-, (E,E)- CAS No. 4732-58-5

Ethanimidoyl chloride, N-hydroxy-2-(hydroxyimino)-, (E,E)-

Cat. No.: B8087616
CAS No.: 4732-58-5
M. Wt: 122.51 g/mol
InChI Key: HQAAPHTVVUGCKK-GRSRPBPQSA-N
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Description

Ethanimidoyl chloride, N-hydroxy-2-(hydroxyimino)-, (E,E)- is a chemical compound with the molecular formula C2H3ClN2O2. It is known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of both hydroxyimino and ethanimidoyl chloride functional groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanimidoyl chloride, N-hydroxy-2-(hydroxyimino)-, (E,E)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of anti-chloroglyoxime with specific amines to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of Ethanimidoyl chloride, N-hydroxy-2-(hydroxyimino)-, (E,E)- may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to maximize efficiency and minimize waste, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethanimidoyl chloride, N-hydroxy-2-(hydroxyimino)-, (E,E)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

    Substitution: The chloride group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under mild conditions, with careful control of temperature and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions include oximes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethanimidoyl chloride, N-hydroxy-2-(hydroxyimino)-, (E,E)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Ethanimidoyl chloride, N-hydroxy-2-(hydroxyimino)-, (E,E)- exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo chemical transformations within biological systems, leading to the formation of active metabolites that exert therapeutic effects.

Comparison with Similar Compounds

Ethanimidoyl chloride, N-hydroxy-2-(hydroxyimino)-, (E,E)- can be compared with other similar compounds such as:

    Oximes: Compounds with similar hydroxyimino groups, known for their reactivity and biological activities.

    Nitriles: Compounds with a cyano group, which can be formed through the oxidation of hydroxyimino groups.

    Amines: Reduction products of hydroxyimino compounds, with diverse applications in chemistry and biology.

The uniqueness of Ethanimidoyl chloride, N-hydroxy-2-(hydroxyimino)-, (E,E)- lies in its combination of functional groups, which confer distinct reactivity and versatility in various applications.

Properties

IUPAC Name

(1E,2E)-N-hydroxy-2-hydroxyiminoethanimidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3ClN2O2/c3-2(5-7)1-4-6/h1,6-7H/b4-1+,5-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAAPHTVVUGCKK-GRSRPBPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NO)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=N/O)\C(=N/O)\Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4732-58-5
Record name NSC290187
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290187
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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